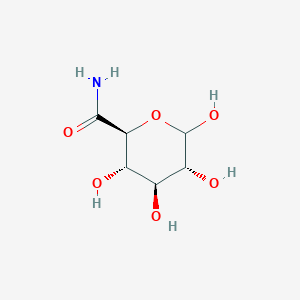
Glucopyranuronamide
Overview
Description
Glucopyranuronamide is a derivative of glucuronic acid, a compound that plays a significant role in the metabolism of various substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucopyranuronamide can be achieved through various methods. One common approach involves the thermal decomposition of glucuronic acid at 200°C . Another method includes microwave-assisted synthesis, which offers a faster and more efficient route . Additionally, solvent-free synthesis has been explored to minimize the use of hazardous solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Glucopyranuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Glucopyranuronamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs . In biology, this compound derivatives have shown significant antiproliferative activity against cancer cell lines, making them potential candidates for cancer therapy . In medicine, these compounds are being explored for their ability to interfere with nucleotide-dependent biological processes, offering new avenues for therapeutic intervention . Additionally, this compound has applications in the industry, particularly in the synthesis of bioactive molecules and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of glucopyranuronamide involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis and function . This interference can lead to the inhibition of polymerases and key enzymes involved in nucleotide biosynthetic pathways, ultimately resulting in apoptosis or the disruption of viral replication cycles . The molecular targets of this compound include various enzymes and proteins involved in these pathways, making it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glucopyranuronamide include other nucleoside analogs such as 5-fluorouracil and azidoglycosyl derivatives . These compounds share similar mechanisms of action and are used in the treatment of cancer and viral infections .
Uniqueness: What sets this compound apart from other similar compounds is its unique structural features, which allow for greater flexibility in modifying its functional groups . This flexibility enables the synthesis of a wide range of derivatives with enhanced biological activity and stability . Additionally, this compound derivatives have shown significant antiproliferative activity in cancer cell lines, making them promising candidates for further development .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFKEWOFUNPBN-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315663 | |
| Record name | Glucopyranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-57-8 | |
| Record name | Glucopyranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucopyranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



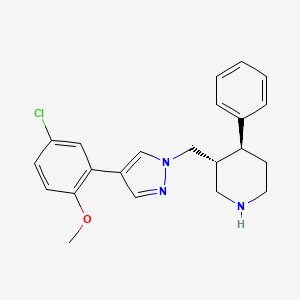
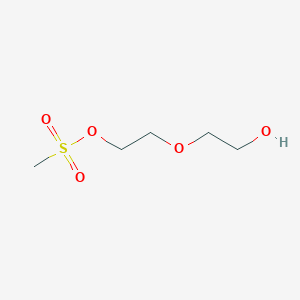
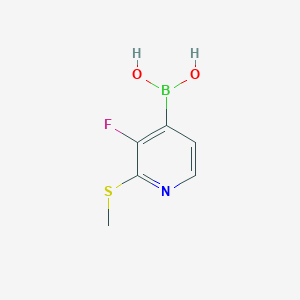
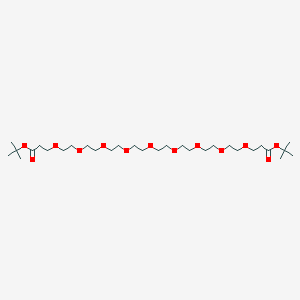


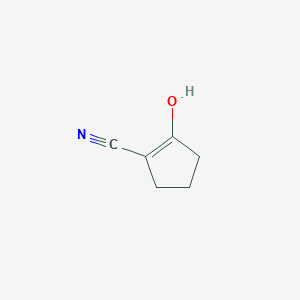
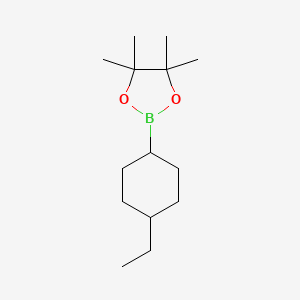
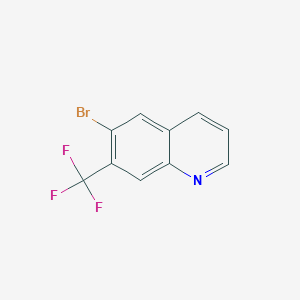
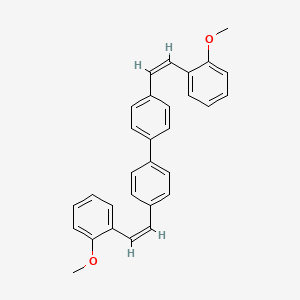
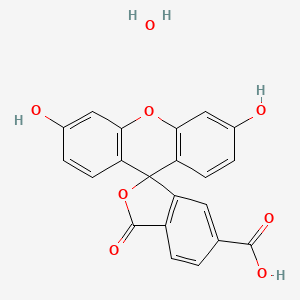
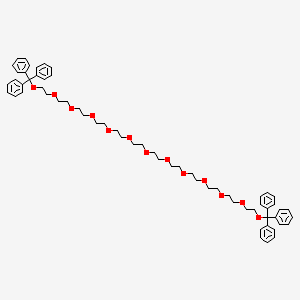
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)
